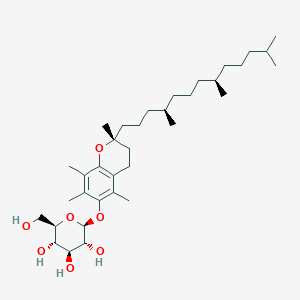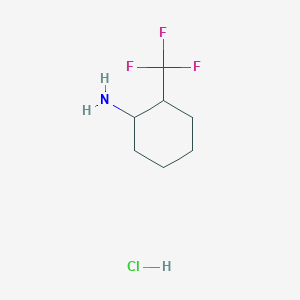
2,5-Bis(methylthio)terephthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(methylthio)terephthalaldehyde is an organic compound with the molecular formula C10H10O2S2 It is a derivative of terephthalaldehyde, where two methylthio groups are attached to the 2 and 5 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Bis(methylthio)terephthalaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 2,5-dibromoterephthalaldehyde with sodium methanethiolate in dimethylformamide (DMF) at room temperature. The reaction mixture is then poured into a diluted hydrochloric acid solution and extracted with chloroform. The organic layer is washed, dried, and concentrated to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(methylthio)terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 2,5-Bis(methylthio)terephthalic acid.
Reduction: 2,5-Bis(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Bis(methylthio)terephthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the development of bioactive compounds and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of 2,5-Bis(methylthio)terephthalaldehyde involves its ability to interact with various molecular targets through its aldehyde and methylthio groups. These functional groups can form covalent bonds with nucleophiles, leading to the formation of stable complexes. In environmental applications, the thioether units on the compound’s structure enhance its adsorption capacity for heavy metal ions, making it effective in removing pollutants from water .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxyterephthalaldehyde: Similar structure but with methoxy groups instead of methylthio groups.
2,5-Dibromoterephthalaldehyde: Precursor in the synthesis of 2,5-Bis(methylthio)terephthalaldehyde.
2,5-Dimethylterephthalaldehyde: Contains methyl groups instead of methylthio groups.
Uniqueness
This compound is unique due to the presence of methylthio groups, which impart distinct chemical reactivity and properties. These groups enhance its ability to form stable complexes with heavy metals, making it particularly useful in environmental applications for pollutant removal .
Propriétés
Formule moléculaire |
C10H10O2S2 |
|---|---|
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
2,5-bis(methylsulfanyl)terephthalaldehyde |
InChI |
InChI=1S/C10H10O2S2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-6H,1-2H3 |
Clé InChI |
FUPNEGLNSFQSCQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1C=O)SC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-3-({[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)amino]oxy}carbonyl)pyridine](/img/structure/B12071297.png)

![Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate](/img/structure/B12071307.png)


![1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate](/img/structure/B12071315.png)

![7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B12071321.png)

![[5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12071353.png)



